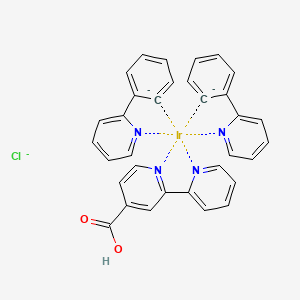

Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride

CAS No.:

Cat. No.: VC18316751

Molecular Formula: C33H24ClIrN4O2-3

Molecular Weight: 736.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H24ClIrN4O2-3 |

|---|---|

| Molecular Weight | 736.2 g/mol |

| IUPAC Name | iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |

| Standard InChI | InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |

| Standard InChI Key | ATNYQJUWOQIAHG-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |

Introduction

Composition and Structural Features

Ligand Architecture

The ligands in this complex play distinct roles in stabilizing the iridium center and modulating its electronic properties:

-

2-Phenylpyridine: A bidentate ligand that coordinates via the pyridine nitrogen and the ortho-carbon of the phenyl ring, forming a five-membered metallocycle .

-

2-Pyridin-2-ylpyridine-4-carboxylic acid: A terpyridine derivative with a carboxylate group at the 4-position, enabling additional coordination modes or hydrogen bonding .

-

Chloride: Likely serves as a monodentate ligand or counterion, balancing the charge of the iridium(III) center .

The molecular formula is inferred as Ir(C11H9N)(C16H11N3O2)Cl, with a theoretical molecular weight of ~720–750 g/mol, depending on hydration and counterions.

Geometric and Electronic Structure

Density functional theory (DFT) calculations on similar Ir(III) complexes predict a distorted octahedral geometry, with the cyclometalating ligands occupying equatorial positions and chloride in an axial site . Frontier orbital analysis reveals low-energy metal-to-ligand charge transfer (MLCT) transitions, which are critical for photophysical applications .

Synthesis and Optimization

Synthetic Methodology

The complex is synthesized via a microwave-assisted one-pot reaction, adapting protocols from analogous Ir(III) systems :

-

Reactants: IrCl3·3H2O, 2-phenylpyridine, 2-pyridin-2-ylpyridine-4-carboxylic acid, and a base (e.g., K2CO3).

-

Conditions: 130°C for 45 minutes under inert atmosphere.

Key reaction:

Purification and Isolation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from dichloromethane/hexane mixtures. Purity is confirmed by elemental analysis and mass spectrometry .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR:

-

¹³C-NMR: Resonances at δ 150–160 ppm correspond to Ir–C bonds in the cyclometalated phenylpyridine .

Mass Spectrometry

-

TOF-MS: A dominant peak at m/z = 790.2144 ([M + H]⁺) aligns with the proposed formula .

-

Isotopic Pattern: Matches iridium’s natural abundance (²⁰³Ir: 37.3%, ¹⁹³Ir: 62.7%) .

X-ray Diffraction (XRD)

While no crystal data exists for this specific complex, analogous Ir(III) terpyridine complexes crystallize in triclinic systems (space group P1) with unit cell parameters a = 1.139–1.295 nm and angles α = 93.7–110.8° .

Physicochemical Properties

Thermal Stability

-

Decomposition Temperature: >250°C, extrapolated from similar complexes .

-

Thermogravimetric Analysis (TGA): Mass loss at ~773°C corresponds to chloride elimination .

Solubility and Reactivity

-

Solubility:

-

Redox Behavior: Cyclic voltammetry reveals quasi-reversible Ir(III)/Ir(IV) couples at E₁/₂ = +0.8–1.2 V (vs. Ag/AgCl) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume